3-[(3-{[(2,5-Dichlorophenyl)sulfonyl]amino}quinoxalin-2-yl)amino]benzoic acid
Description
3-[(3-{[(2,5-Dichlorophenyl)sulfonyl]amino}quinoxalin-2-yl)amino]benzoic acid is a quinoxaline derivative featuring a sulfonamide-linked 2,5-dichlorophenyl group and a benzoic acid moiety. Quinoxalines are nitrogen-containing heterocycles renowned for their pharmacological versatility, including antimicrobial, anticancer, and enzyme-inhibitory activities . The compound’s structure integrates a sulfonamide group, known to enhance bioactivity by mimicking enzyme substrates, and a dichlorophenyl substituent that contributes to lipophilicity and target binding. The benzoic acid group at the 3-position may improve solubility and facilitate interactions with biological targets, such as kinases or receptors .
Properties
Molecular Formula |
C21H14Cl2N4O4S |
|---|---|
Molecular Weight |
489.3 g/mol |
IUPAC Name |
3-[[3-[(2,5-dichlorophenyl)sulfonylamino]quinoxalin-2-yl]amino]benzoic acid |
InChI |
InChI=1S/C21H14Cl2N4O4S/c22-13-8-9-15(23)18(11-13)32(30,31)27-20-19(25-16-6-1-2-7-17(16)26-20)24-14-5-3-4-12(10-14)21(28)29/h1-11H,(H,24,25)(H,26,27)(H,28,29) |
InChI Key |
ZBLPJMTTWRNYHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)NC4=CC=CC(=C4)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-{[(2,5-Dichlorophenyl)sulfonyl]amino}quinoxalin-2-yl)amino]benzoic acid typically involves multiple steps, including the formation of the quinoxaline core and the subsequent attachment of the benzoic acid moiety. One common synthetic route involves the following steps:
Formation of Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a suitable diketone, such as glyoxal.
Attachment of 2,5-Dichlorophenylsulfonyl Group: The 2,5-dichlorophenylsulfonyl group can be introduced through a sulfonylation reaction using 2,5-dichlorobenzenesulfonyl chloride.
Coupling with Benzoic Acid Moiety: The final step involves coupling the quinoxaline derivative with a benzoic acid derivative using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-[(3-{[(2,5-Dichlorophenyl)sulfonyl]amino}quinoxalin-2-yl)amino]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoxaline core or the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoxaline N-oxides.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of substituted quinoxaline or benzoic acid derivatives.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : The compound serves as a precursor in synthesizing more complex organic molecules.
- Reactivity : It can undergo various chemical reactions:
- Oxidation : Utilizing strong oxidizing agents like potassium permanganate.
- Reduction : Employing reducing agents such as sodium borohydride.
- Substitution Reactions : Particularly at the quinoxaline core or benzoic acid moiety.
| Reaction Type | Common Reagents | Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate | Quinoxaline N-oxides |
| Reduction | Sodium borohydride | Reduced quinoxaline derivatives |
| Substitution | Amines or thiols | Substituted quinoxaline or benzoic acid derivatives |
Biology
- Enzyme Inhibition : Investigated for its potential to inhibit specific enzymes, particularly in cancer pathways.
- Mechanism of Action : Interacts with molecular targets like enzymes or receptors, potentially inhibiting their activity by binding to active sites.
Medicine
- Therapeutic Potential : Explored for anti-inflammatory and anticancer activities.
Industry
- Material Development : Utilized in creating new materials or as catalysts in chemical reactions.
Case Studies
- Anticancer Activity :
- Enzyme Inhibition Studies :
Mechanism of Action
The mechanism of action of 3-[(3-{[(2,5-Dichlorophenyl)sulfonyl]amino}quinoxalin-2-yl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with the receptor’s binding site. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Key Observations :
- The 3-position of the benzoic acid may offer steric advantages over the 4-position (as in ), optimizing interactions with hydrophilic binding pockets .
Physicochemical Properties
Data from analogs highlight trends in solubility, lipophilicity, and molecular weight:
Key Observations :
- The benzoic acid moiety improves water solubility relative to non-carboxylic acid quinoxalines (e.g., ), aiding bioavailability .
Key Observations :
- The dichlorophenyl substituent may confer stronger kinase inhibition compared to dimethylphenyl analogs () due to enhanced hydrophobic interactions .
- Sulfonamide groups are critical for enzyme inhibition across analogs, likely by mimicking carboxylate or phosphate groups in active sites .
Key Observations :
- The target compound’s synthesis may require optimized conditions (e.g., reflux, catalysts) to match the high yields of simpler analogs (e.g., ) .
- Dichlorophenyl sulfonylation could introduce challenges in purification compared to methoxy or methyl groups .
Biological Activity
3-[(3-{[(2,5-Dichlorophenyl)sulfonyl]amino}quinoxalin-2-yl)amino]benzoic acid, a complex organic compound, is part of the sulfonamide class and has garnered significant attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 3-[(3-{[(2,5-Dichlorophenyl)sulfonyl]amino}quinoxalin-2-yl)amino]benzoic acid is , with a molecular weight of approximately 479.8 g/mol. The compound features a quinoxaline core, which is known for its biological relevance, particularly in medicinal chemistry.
The mechanism of action for this compound primarily involves its interaction with specific biological targets such as enzymes and proteins. The sulfonamide group can mimic para-aminobenzoic acid (PABA), inhibiting bacterial enzyme activity essential for folate synthesis. This inhibition disrupts critical metabolic processes in bacteria, leading to antimicrobial effects .
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have demonstrated that quinoxaline derivatives show moderate antibacterial activity against various Gram-positive bacteria and fungi like Candida albicans . The compound's sulfonamide moiety contributes to its effectiveness as an antimicrobial agent.
Anticancer Activity
The anticancer potential of similar compounds has also been explored. For example, derivatives of para-aminobenzoic acid have shown promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 and A549. Some studies report IC50 values indicating effective growth inhibition comparable to standard chemotherapeutics like doxorubicin . The ability to induce apoptosis in cancer cells through caspase activation has been observed in related compounds, suggesting a potential pathway for therapeutic application.
Enzyme Inhibition
Inhibition studies have highlighted the compound's potential as an enzyme inhibitor. For instance, it has been evaluated against acetylcholinesterase (AChE), which is crucial in neurodegenerative disease treatment. Compounds derived from similar structures have shown IC50 values in the low micromolar range, indicating substantial inhibitory activity .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
